molecular formula C10H21FO3 B14568621 Acetic acid;2-fluorooctan-2-ol CAS No. 61350-05-8

Acetic acid;2-fluorooctan-2-ol

Cat. No.: B14568621
CAS No.: 61350-05-8
M. Wt: 208.27 g/mol
InChI Key: KRSRKUVLVJFTOW-UHFFFAOYSA-N
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Description

Acetic acid;2-fluorooctan-2-ol: is a compound that combines the properties of acetic acid and 2-fluorooctan-2-ol. Acetic acid is a well-known carboxylic acid with a pungent smell and is commonly found in vinegar. 2-fluorooctan-2-ol is an alcohol with a fluorine atom attached to the second carbon of an octane chain. This combination results in a compound with unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acetic acid;2-fluorooctan-2-ol typically involves the esterification of acetic acid with 2-fluorooctan-2-ol. This reaction is catalyzed by a strong acid, such as sulfuric acid, and requires heating to facilitate the reaction. The general reaction is as follows:

CH3COOH+C8H17FOHCH3COOC8H17F+H2O\text{CH}_3\text{COOH} + \text{C}_8\text{H}_{17}\text{F}\text{OH} \rightarrow \text{CH}_3\text{COO}\text{C}_8\text{H}_{17}\text{F} + \text{H}_2\text{O} CH3​COOH+C8​H17​FOH→CH3​COOC8​H17​F+H2​O

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Acetic acid;2-fluorooctan-2-ol can undergo oxidation reactions, where the alcohol group is oxidized to a carbonyl group.

    Reduction: The compound can be reduced to form the corresponding alkane and alcohol.

    Substitution: The fluorine atom in 2-fluorooctan-2-ol can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 2-fluorooctan-2-one.

    Reduction: Formation of octane and 2-fluorooctanol.

    Substitution: Formation of various substituted octanols depending on the nucleophile used.

Scientific Research Applications

Chemistry: Acetic acid;2-fluorooctan-2-ol is used as an intermediate in organic synthesis, particularly in the preparation of fluorinated compounds which are valuable in pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in drug development for targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of acetic acid;2-fluorooctan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity and specificity for certain targets, leading to altered biochemical pathways and physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Acetic acid: A simple carboxylic acid with widespread use in food and industry.

    2-fluorooctanol: An alcohol with a fluorine atom, used in organic synthesis and as a solvent.

    Octanoic acid: A medium-chain fatty acid with applications in food and pharmaceuticals.

Uniqueness: Acetic acid;2-fluorooctan-2-ol combines the properties of acetic acid and 2-fluorooctanol, resulting in a compound with unique reactivity and potential applications. The presence of the fluorine atom enhances its chemical stability and biological activity, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

61350-05-8

Molecular Formula

C10H21FO3

Molecular Weight

208.27 g/mol

IUPAC Name

acetic acid;2-fluorooctan-2-ol

InChI

InChI=1S/C8H17FO.C2H4O2/c1-3-4-5-6-7-8(2,9)10;1-2(3)4/h10H,3-7H2,1-2H3;1H3,(H,3,4)

InChI Key

KRSRKUVLVJFTOW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)(O)F.CC(=O)O

Origin of Product

United States

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